molecular formula C7H5N3O3 B1609356 7-Nitro-1,2-dihydroindazol-3-one CAS No. 31775-97-0

7-Nitro-1,2-dihydroindazol-3-one

Cat. No.: B1609356
CAS No.: 31775-97-0
M. Wt: 179.13 g/mol
InChI Key: DIMKMDUVYPSCLV-UHFFFAOYSA-N
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Description

7-Nitro-1,2-dihydroindazol-3-one is a heterocyclic compound that features an indazole ring nitrated at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-1,2-dihydroindazol-3-one typically involves the nitration of 1,2-dihydroindazol-3-one. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . Another approach involves the photochemical generation of reactive intermediates such as o-nitrosobenzaldehyde, which can then be used to construct the indazole ring in aqueous solvents at room temperature .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with appropriate optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Nitro-1,2-dihydroindazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Nitro-1,2-dihydroindazol-3-one has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 7-Nitro-1,2-dihydroindazol-3-one involves the inhibition of nitric oxide synthase enzymes. By inhibiting these enzymes, the compound reduces the production of nitric oxide, a signaling molecule involved in various physiological and pathological processes. This inhibition can lead to decreased oxidative stress and reduced inflammation .

Comparison with Similar Compounds

Properties

IUPAC Name

7-nitro-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-7-4-2-1-3-5(10(12)13)6(4)8-9-7/h1-3H,(H2,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMKMDUVYPSCLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00420749
Record name 7-nitro-1,2-dihydroindazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31775-97-0
Record name 7-nitro-1,2-dihydroindazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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